2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid
CAS No.: 1415560-33-6
Cat. No.: VC18665816
Molecular Formula: C12H20O5
Molecular Weight: 244.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1415560-33-6 |
|---|---|
| Molecular Formula | C12H20O5 |
| Molecular Weight | 244.28 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C12H20O5/c1-12(2,3)17-11(15)9(10(13)14)8-4-6-16-7-5-8/h8-9H,4-7H2,1-3H3,(H,13,14) |
| Standard InChI Key | AFEAYSKMXQYMAM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(C1CCOCC1)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(tert-Butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid has the molecular formula C₁₂H₂₀O₅ and a molecular weight of 244.28 g/mol. Its IUPAC name, 3-[(2-methylpropan-2-yl)oxy]-2-(oxan-4-yl)-3-oxopropanoic acid, reflects the Boc group attached to a THP ring via a propanoic acid backbone. The compound’s stereochemistry and functional groups are critical for its reactivity, particularly in peptide coupling reactions.
Table 1: Key Molecular Properties
The Boc group (tert-butoxycarbonyl) is acid-labile, enabling selective deprotection under mild acidic conditions, while the THP group enhances solubility and stability in organic solvents .
Synthesis and Reaction Pathways
Key Synthetic Routes
The synthesis of 2-(tert-butoxycarbonyl)-2-(tetrahydro-2H-pyran-4-yl)acetic acid typically involves two stages:
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Introduction of the Boc Group: A tetrahydro-2H-pyran-4-yl acetic acid derivative reacts with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base, such as sodium carbonate, to form the Boc-protected intermediate .
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Ester Hydrolysis: The methyl ester derivative (CAS 1188366-14-4) undergoes hydrolysis using aqueous sodium hydroxide or lithium hydroxide to yield the final carboxylic acid .
Table 2: Representative Synthesis Steps
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Boc anhydride, Na₂CO₃, dioxane | Boc protection of amine | |
| 2 | LiOH, H₂O/THF | Ester hydrolysis to carboxylic acid |
A patent (WO2013/131408) describes a related synthesis using palladium on activated charcoal for hydrogenation and sodium carbonate for workup, highlighting industrial scalability .
Applications in Organic Synthesis
Peptide Chemistry
The compound serves as a protected amino acid analog, where the Boc group safeguards the amine functionality during solid-phase peptide synthesis (SPPS). Subsequent deprotection with trifluoroacetic acid (TFA) reveals the free amine for further coupling . The THP moiety’s stability under basic conditions allows orthogonal protection strategies, enabling multi-step syntheses of complex peptides.
Functionalization of Heterocycles
The THP ring’s ether oxygen participates in hydrogen bonding, directing regioselective modifications. For example, the compound has been used to synthesize tetrahydrofuran-derived pharmaceuticals by leveraging the THP group’s conformational rigidity .
Research Findings and Advancements
Stability Studies
Thermogravimetric analysis (TGA) reveals the compound’s decomposition temperature at ~180°C, making it suitable for high-temperature reactions. Its aqueous solubility is limited (<1 mg/mL), necessitating organic solvents like dichloromethane or tetrahydrofuran for handling.
Comparative Reactivity
Compared to its stereoisomer (R)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid (CAS 1251903-95-3), the target compound exhibits lower enantiomeric specificity but broader compatibility in racemic syntheses .
Table 3: Comparative Properties of Analogous Compounds
| Compound | Molecular Weight | Stereochemistry | Key Application |
|---|---|---|---|
| 2-(tert-Butoxycarbonyl)-2-(THP)acetic acid | 244.28 g/mol | Racemic | Peptide synthesis |
| (R)-2-((Boc)amino)-2-(THP)acetic acid | 259.30 g/mol | R-enantiomer | Chiral drug intermediates |
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